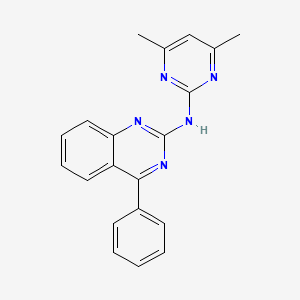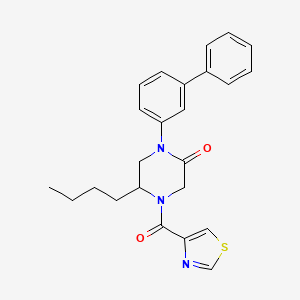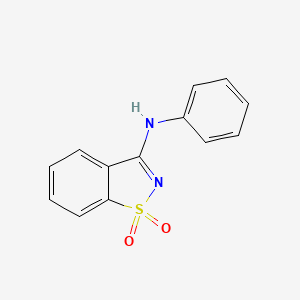
N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine" is a compound associated with the quinazoline and pyrimidine chemical families. These compounds are significant in synthetic chemistry and pharmacology due to their diverse biological activities and potential in drug design. While this specific compound's direct references are limited, related studies in quinazoline and pyrimidine derivatives can provide insights into its chemical behavior and synthetic pathways.
Synthesis Analysis
The synthesis of quinazolin-4-ones, which are structurally related to "N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine", often involves reactions like the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using various catalysts such as InCl₃ (Mulakayala et al., 2012). These methods showcase how different starting materials and catalytic conditions can lead to diverse quinazolin-4-one derivatives.
Molecular Structure Analysis
Quinazoline derivatives like "N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine" typically exhibit varied molecular structures depending on their substitution patterns. Molecular structure analyses often involve X-ray crystallography or NMR studies to determine conformation and substitution effects on the quinazoline core. However, specific structural details for this compound may need to be inferred from similar quinazoline derivatives due to the lack of direct studies.
Chemical Reactions and Properties
Quinazolinones are reactive towards various chemical transformations, including N-arylation, which can be used to synthesize different quinazolin-4(3H)-ones derivatives through reactions with bromo or iodo benzoate esters (Li et al., 2013). These reactions highlight the chemical versatility and reactivity of the quinazoline core, suggesting similar properties for "N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine".
Safety and Hazards
作用機序
Target of Action
Similar compounds such as sulfonamides have been known to act as antibacterial agents .
Mode of Action
It has been found to act as a corrosion inhibitor on mild steel in a hydrochloric acid medium . The compound’s interaction with its target results in a high inhibition efficiency, which escalates with an increase in concentration .
Result of Action
The primary result of the action of this compound is its high efficiency as a corrosion inhibitor . It has been found to provide up to 97.6% efficiency at a concentration of 4 × 10^–5 M . This suggests that the compound forms a protective layer on the mild steel, preventing corrosive attack.
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by environmental factors such as temperature and concentration . The inhibitory effect of the compound escalates with an increase in concentration and declines with an increase in solution temperature .
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-12-14(2)22-19(21-13)25-20-23-17-11-7-6-10-16(17)18(24-20)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZPHZHWGYLABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-phenylquinazolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)